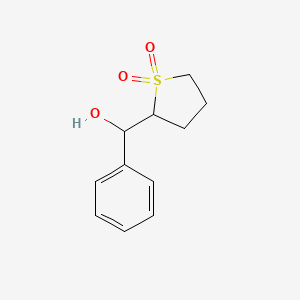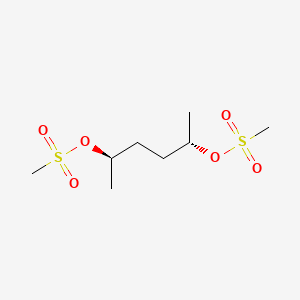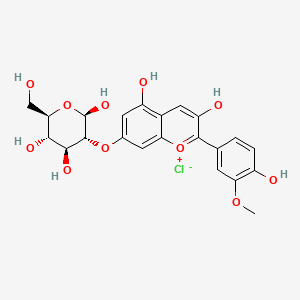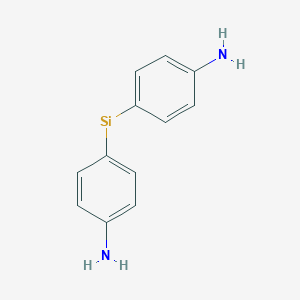
CID 22184039
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Silanediyldianiline is an organic compound with the molecular formula C12H12N2Si. It consists of two aniline groups connected by a silicon atom. This compound is notable for its unique structure, which includes aromatic rings and primary amine groups, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Silanediyldianiline typically involves the reaction of aniline with silicon tetrachloride. The process can be summarized as follows:
Reaction of Aniline with Silicon Tetrachloride: Aniline reacts with silicon tetrachloride in the presence of a base, such as triethylamine, to form 4,4’-Silanediyldianiline.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of 4,4’-Silanediyldianiline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Silanediyldianiline undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds.
Reduction: The aromatic rings can undergo reduction to form cyclohexyl derivatives.
Substitution: The silicon atom can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed.
Major Products Formed:
Oxidation: Nitro derivatives of 4,4’-Silanediyldianiline.
Reduction: Cyclohexyl derivatives.
Substitution: Various organosilicon compounds.
Scientific Research Applications
4,4’-Silanediyldianiline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4,4’-Silanediyldianiline involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds with biological molecules, influencing their activity. The silicon atom can also participate in coordination chemistry, affecting the compound’s reactivity and interactions with other molecules. These interactions are crucial in its applications in drug delivery and material science .
Comparison with Similar Compounds
4,4’-Methylenedianiline: Similar structure but with a methylene bridge instead of a silicon atom.
4,4’-Oxydianiline: Contains an oxygen atom as the bridging element.
4,4’-Thiodianiline: Features a sulfur atom as the bridge.
Uniqueness: 4,4’-Silanediyldianiline is unique due to the presence of a silicon atom, which imparts distinct chemical and physical properties. The silicon atom enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C12H12N2Si |
|---|---|
Molecular Weight |
212.32 g/mol |
InChI |
InChI=1S/C12H12N2Si/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI Key |
LFWPXDMBDPGYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)[Si]C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


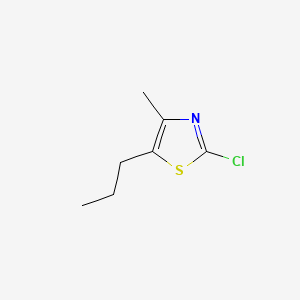
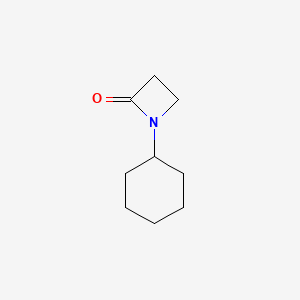
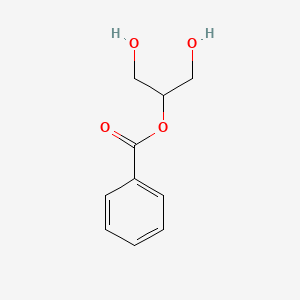
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
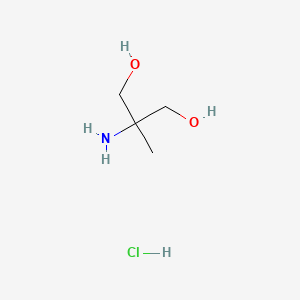
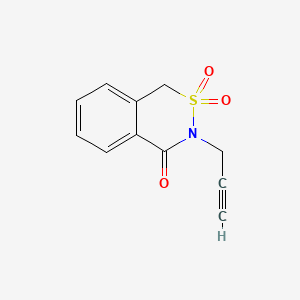
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
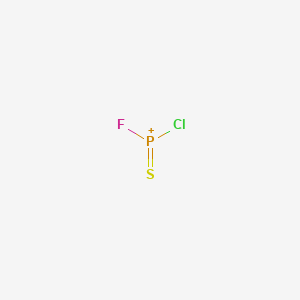
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
